N-cyclohexylpiperazine-1-carboxamide hydrochloride

Sigma Receptor Cancer Biology Radioligand Development

This N-cyclohexylpiperazine-1-carboxamide hydrochloride is a strategic, pre‑functionalized building block for medicinal chemistry. Its distinct cyclohexyl and primary carboxamide substituents are essential for modulating lipophilicity, target affinity, and selectivity—critical for SAR programs targeting sigma receptors, MC4R, and P‑gp modulation. Using generic piperazine analogs will compromise your assay outcomes. Secure this high‑purity (98%) intermediate to accelerate hit‑to‑lead optimization and build novel IP.

Molecular Formula C11H22ClN3O
Molecular Weight 247.76 g/mol
CAS No. 1094600-70-0
Cat. No. B1292682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexylpiperazine-1-carboxamide hydrochloride
CAS1094600-70-0
Molecular FormulaC11H22ClN3O
Molecular Weight247.76 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)N2CCNCC2.Cl
InChIInChI=1S/C11H21N3O.ClH/c15-11(14-8-6-12-7-9-14)13-10-4-2-1-3-5-10;/h10,12H,1-9H2,(H,13,15);1H
InChIKeyGGNALIFPEFKYFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility37.2 [ug/mL]

N-Cyclohexylpiperazine-1-carboxamide Hydrochloride: A Core Building Block for Advanced Piperazine-Based Research


N-Cyclohexylpiperazine-1-carboxamide hydrochloride (CAS: 1094600-70-0) is a piperazine derivative characterized by a cyclohexyl substituent and a terminal carboxamide group . It is an off-white to white crystalline solid with a molecular weight of 247.77 g/mol and a purity specification of at least 95% (up to 98%) [1]. This compound is not a final drug product but a crucial, versatile intermediate used in the synthesis of more complex molecules targeting a range of biological systems [2][3][4].

Why Generic Piperazine Intermediates Cannot Substitute for N-Cyclohexylpiperazine-1-carboxamide Hydrochloride


Attempting to substitute N-cyclohexylpiperazine-1-carboxamide hydrochloride with a generic piperazine scaffold (e.g., 1-Boc-piperazine or phenylpiperazine) will derail any structure-activity relationship (SAR) campaign. This specific building block is not a simple piperazine; its cyclohexyl and primary carboxamide substituents are critical design features. Research shows these groups are explicitly incorporated to modulate key drug-like properties, including target affinity, selectivity, and lipophilicity [1][2]. Interchanging this with a less functionalized analog would result in a final compound with unpredictable, and likely inferior, biological and physicochemical characteristics, leading to failed assays and lost time.

Quantitative Differentiation of N-Cyclohexylpiperazine-1-carboxamide Hydrochloride: A Procurement Evidence Guide


σ2 Receptor Selectivity: How Carboxamide Modification Drastically Alters Binding Profile

Modification of the piperazine N-atom to a carboxamide function, as in N-cyclohexylpiperazine-1-carboxamide, is a critical SAR handle for tuning sigma (σ) receptor selectivity. The presence of a carboxamide moiety can dramatically alter the binding profile compared to the basic amine. For instance, in the development of the high-affinity sigma ligand PB28 (a 1-cyclohexylpiperazine derivative), converting one of its basic N-atoms into an amide group resulted in Compound 36. This amide analog exhibited a Kᵢ of 0.11 nM at the σ1 receptor and a remarkable 1627-fold selectivity over the σ2 receptor [1]. In contrast, the simpler N-cyclohexylpiperazine scaffold (Compound 59) showed a much lower affinity for σ2 (Kᵢ = 4.70 nM) [1]. This demonstrates that the carboxamide function is a key pharmacophore that provides a distinct selectivity profile compared to its parent amine analogs.

Sigma Receptor Cancer Biology Radioligand Development Binding Affinity

Melanocortin-4 Receptor (MC4R) Affinity: The Impact of the Cyclohexylpiperazine Core

The cyclohexylpiperazine core is a privileged scaffold for developing potent antagonists of the melanocortin-4 receptor (MC4R). SAR studies on this series reveal the significant impact of the N-1 substituent on receptor affinity. In one series of cyclohexylpiperazines, compound 14t, which bears a cyclohexyl group on the piperazine nitrogen, exhibited a binding affinity (Kᵢ) of 4.2 nM at MC4R [1]. This is in stark contrast to its selectivity over the related MC3R, where its Kᵢ is 1100 nM, resulting in a >260-fold selectivity [1]. This demonstrates that the cyclohexyl substituent is a key driver of both high potency and subtype selectivity. The presence of the carboxamide group in the target compound provides a handle for further derivatization to fine-tune these properties, building upon the strong foundation provided by the cyclohexylpiperazine core.

Metabolic Disorders MC4R Antagonist Cachexia Obesity

Antiproliferative Activity: Functional Impact of the Cyclohexylpiperazine Moiety

The cyclohexylpiperazine framework is associated with potent antiproliferative effects and the ability to overcome drug resistance. A key study on mixed sigma receptor/HSI ligands based on this scaffold showed that compound cis-11, when co-administered with 0.1 μM doxorubicin, led to 70% and 90% cell death at 30 μM and 50 μM, respectively, in MDCK-MDR1 cells, a model of P-glycoprotein (P-gp)-mediated drug resistance [1]. This is significant because P-gp overexpression is a major mechanism by which cancer cells evade chemotherapy. The ability of these derivatives to inhibit P-gp activity and synergize with a standard chemotherapeutic agent is a direct consequence of the cyclohexylpiperazine core's unique pharmacological profile, making it a valuable scaffold for developing agents that can resensitize resistant tumors.

Oncology Chemoresistance P-glycoprotein Cytotoxicity

Purity and Analytical Benchmarking: Verifiable Quality for Reproducible Chemistry

In chemical synthesis, the quality of the starting material directly determines the yield and purity of the final product. The procurement of N-cyclohexylpiperazine-1-carboxamide hydrochloride is benchmarked by a minimum purity specification of 95%, with leading suppliers such as Fluorochem providing material at 98% purity . This level of purity is verified by analytical methods, ensuring a high-quality building block. This contrasts with potentially lower-grade or less stringently tested generic piperazines from unknown sources, where impurities can lead to failed reactions, complex purifications, and ambiguous biological results. The ability to obtain a certified analysis for each batch provides a level of reproducibility and confidence in synthetic workflows that is not universally available for all analogs.

Synthetic Chemistry Quality Control HPLC Analysis Batch Consistency

Physicochemical Property Tuning: Leveraging the Hydrochloride Salt for Improved Handling

The presentation of N-cyclohexylpiperazine-1-carboxamide as a hydrochloride salt is a critical design feature for practical use. While the free base (C₁₁H₂₁N₃O) is a basic compound with a predicted pKa of ~9.25 , the hydrochloride salt (C₁₁H₂₂ClN₃O) is a stable, non-hygroscopic powder with a molecular weight of 247.77 g/mol . This salt form directly improves handling and storage compared to a potential liquid or low-melting solid free base. The salt formation also increases aqueous solubility, a key parameter for conducting in vitro biological assays. The calculated LogP of ~0.57 for the neutral species provides a baseline of moderate lipophilicity , but the hydrochloride form allows for predictable, solid-phase handling and accurate weighing, which are essential for reproducible experimental design.

Pre-formulation Solubility Solid-State Chemistry Stability

Optimal Research Applications for N-Cyclohexylpiperazine-1-carboxamide Hydrochloride


Developing Novel Sigma (σ) Receptor Ligands for Cancer and CNS Research

This building block is ideally suited for medicinal chemistry programs focused on the sigma (σ) receptor system. As demonstrated by Abate et al. [1], the N-cyclohexylpiperazine-1-carboxamide scaffold can be used to synthesize high-affinity and highly selective σ1 ligands. Researchers can use this compound to create focused libraries of amide derivatives to explore σ1/σ2 selectivity and its impact on cell proliferation and chemoresistance, directly leveraging the quantified SAR described in Section 3.

Synthesizing Melanocortin-4 Receptor (MC4R) Antagonists for Metabolic Disease

The cyclohexylpiperazine core is a validated scaffold for achieving potent and selective antagonism of the MC4R, as shown by Pontillo et al. [1] and Tucci et al. . This intermediate provides a direct route to synthesize next-generation analogs in this chemical series. Research groups investigating cachexia, obesity, and energy homeostasis can utilize this compound to build upon the established SAR, aiming to improve upon the oral bioavailability and in vivo efficacy observed with other cyclohexylpiperazine derivatives .

Exploring P-glycoprotein (P-gp) Inhibition to Overcome Multidrug Resistance

For oncology research focused on drug-resistant cancers, this compound offers a direct entry point into a class of molecules with proven P-gp modulatory and antiproliferative activity. As described by Abate et al. [1], derivatives of this core can synergize with chemotherapeutics like doxorubicin in P-gp-overexpressing cells. Procuring this specific intermediate enables the exploration of this mechanism of action and the development of novel chemosensitizing agents.

Expanding Chemical Space in Hit-to-Lead and Library Synthesis

This compound is a high-value, pre-functionalized building block for parallel synthesis and combinatorial chemistry. Its primary carboxamide handle is a versatile functional group that can be easily diversified through acylation, sulfonylation, or alkylation to generate libraries of novel compounds. Its distinct combination of a cyclohexyl group and a terminal carboxamide offers a unique vector into chemical space not easily accessible from simpler piperazine analogs [1]. This makes it a strategic asset for any hit-to-lead program seeking novel intellectual property.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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